Diethyl (2-Chloro-5-methoxyphenyl)phosphonate
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Overview
Description
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, diethyl phosphite can react with 2-chloro-5-methoxybenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Hydrolysis: Phosphonic acids and alcohols.
Scientific Research Applications
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting enzymes that interact with phosphorus-containing substrates.
Materials Science: It is employed in the synthesis of flame retardants and plasticizers.
Biological Studies: It is used to study enzyme mechanisms and as a probe for investigating biological phosphorus metabolism
Mechanism of Action
The mechanism of action of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphorus-containing substrates. The compound can act as an inhibitor or a substrate mimic, thereby modulating the activity of these enzymes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl (2-methoxyphenyl)phosphonate
Comparison
Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interaction with biological targets. Compared to Diethyl phosphonate, which lacks aromatic substitution, this compound offers more versatility in synthetic applications and potential biological activity .
Properties
Molecular Formula |
C11H16ClO4P |
---|---|
Molecular Weight |
278.67 g/mol |
IUPAC Name |
1-chloro-2-diethoxyphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C11H16ClO4P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
MFZSIJOXTXTPDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)OC)Cl)OCC |
Origin of Product |
United States |
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